3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine
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Overview
Description
Synthesis Analysis
Spirooxazolidine derivatives, including those related to the compound , have been synthesized and studied for their potential as cholinergic agents and for their structure-activity relationships (Tsukamoto et al., 1993). Additionally, the synthesis of related oxazolidine-dispirooxindoles via oxa-1,3-dipolar cycloaddition has been reported, highlighting the efficiency and diastereoselectivity of the process (Xia et al., 2018).
Molecular Structure Analysis
The molecular structure of related spirooxazolidine compounds has been analyzed through various methods, including X-ray diffraction. For example, the structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a related compound, was determined, showing a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings (Wang et al., 2011).
Chemical Reactions and Properties
The reactivity of spirooxazolidine derivatives includes their behavior in the presence of various reagents and under different conditions. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate was studied to synthesize bridged analogs of pyrrolizidine alkaloids (Konovalova et al., 2013).
Physical Properties Analysis
The physical properties of spirooxazolidine derivatives can be characterized by their crystalline structures and other physical parameters. The title compound, 2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine, may share similar physical characteristics with related compounds, such as the one analyzed by Tsai et al. (2008), which features a 1,4-dioxaspiro[4.5]decane skeleton (Tsai et al., 2008).
Chemical Properties Analysis
The chemical properties of spirooxazolidine derivatives are influenced by their unique molecular structures. These properties can be observed in various reactions and studies, such as the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes (Brubaker & Colley, 1986).
properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-15-11-16(2)19(17(3)12-15)20-22(9-10-23-20)13-18-14-24-21(25-18)7-5-4-6-8-21/h11,16-20H,4-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMVBBLIMRQMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C2N(CCO2)CC3COC4(O3)CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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